(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide
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Description
(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.213. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- Enantioselective Ene-Reduction by Fungi: (Jimenez et al., 2019) reported the enantioselective synthesis of (Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide derivatives using marine and terrestrial fungi. This process involves an ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to produce a compound with a CN-bearing stereogenic center.
Cyclopropane Derivatives as Inhibitors
- Inhibition of Mycolic Acid Biosynthesis: (Hartmann et al., 1994) synthesized derivatives of cyclopropane fatty acids, which are related to this compound. These derivatives have shown potential as inhibitors of mycolic acid biosynthesis, a key component in mycobacterial cell walls.
Synthesis of Furan Derivatives
- Synthesis of Substituted Furans: (Du et al., 2009) and (Liu et al., 2005) have demonstrated methods for the efficient synthesis of substituted furans, which are key structural components in this compound.
Biological Activities and Structural Analysis
Synthesis and Biological Activities of Cyanoacrylates
(Liu et al., 2007) synthesized a series of cyanoacrylates containing furan or tetrahydrofuran moieties. They evaluated their herbicidal, plant growth regulatory, fungicidal, and antiviral activities, providing insights into the potential applications of compounds structurally related to this compound.
Structural Analysis of Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate
(Johnson et al., 2006) conducted a detailed structural analysis of a related compound, providing valuable information for understanding the structure and reactivity of this compound derivatives.
Catalytic Applications
- Z-Selective Hydroamidation of Alkynes: (Buba et al., 2011) explored a catalytic system for the addition of nitrogen nucleophiles to terminal alkynes, forming Z-enamide products. This research highlights potential catalytic applications for similar structures.
Properties
IUPAC Name |
(Z)-2-cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-7-8(6-10-2-1-5-15-10)11(14)13-9-3-4-9/h1-2,5-6,9H,3-4H2,(H,13,14)/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLQKVXLIXQLGN-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C\C2=CC=CO2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.